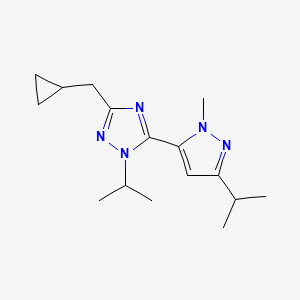![molecular formula C17H16N6O2 B5638608 3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)
3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine and oxadiazole derivatives, including those related to the specified compound, often involves reactions with aromatic diazonium salts, condensation with active methylene compounds, and reactions with hydroxylamine hydrochloride. These methods allow for the introduction of various functional groups essential for the synthesis of complex heterocyclic compounds (Abdallah, Salaheldin, & Radwan, 2007). Additionally, efficient synthesis routes have been developed using mixtures of concentrated nitric and trifluoroacetic acids for the synthesis of oxadiazolo[3,4-d]pyridazine derivatives (Ogurtsov et al., 2018).
Molecular Structure Analysis
The molecular structure of related oxadiazolo[3,4-d]pyridazine derivatives has been characterized by single-crystal X-ray diffraction analysis, revealing planar molecules with unusual bond lengths and angles that contribute to their stability and reactivity. These structural features are critical for understanding the chemical behavior of such compounds (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine and oxadiazole derivatives are known for their ability to undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, which are pivotal for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions enable the introduction of diverse functional groups, expanding the chemical and biological properties of these molecules (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
While specific physical properties of "3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine" are not directly available in the literature, related compounds exhibit high crystal densities and strong π-π stacking interactions, which are indicative of their solid-state stability and potential intermolecular interactions (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of pyridazine and oxadiazole derivatives, including reactivity patterns and stability under various conditions, are largely influenced by their heterocyclic structures and functional groups. These compounds are versatile intermediates in organic synthesis, capable of engaging in a wide range of chemical reactions to produce pharmacologically active molecules (Abdallah, Salaheldin, & Radwan, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-pyridazin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-3-8-18-9-4-13)23-10-5-12(6-11-23)16-20-15(22-25-16)14-2-1-7-19-21-14/h1-4,7-9,12H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZRXOITFVRSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=NN=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)


![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)


![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)